molecular formula C20H22N4O2 B6452731 3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549040-72-2

3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452731
CAS No.: 2549040-72-2
M. Wt: 350.4 g/mol
InChI Key: ZJNYUMPNGYSLFY-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a cyclopropyl group, a quinoline moiety, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final steps involve the formation of the imidazolidine-2,4-dione core, often through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. Reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine ring may interact with protein receptors. The imidazolidine-2,4-dione core can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Piperidine derivatives: Compounds such as piperidine itself and its derivatives are known for their pharmacological properties.

    Imidazolidine-2,4-dione derivatives: Compounds like hydantoin and its derivatives are structurally similar and have diverse applications.

Uniqueness

3-cyclopropyl-1-[1-(quinolin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds to its rigidity and stability, while the quinoline and piperidine rings contribute to its bioactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-1-(1-quinolin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19-13-23(20(26)24(19)15-5-6-15)14-8-11-22(12-9-14)18-7-10-21-17-4-2-1-3-16(17)18/h1-4,7,10,14-15H,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYUMPNGYSLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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